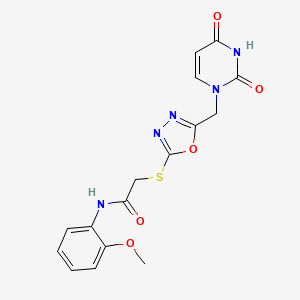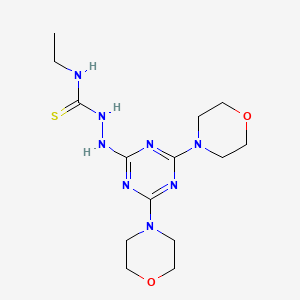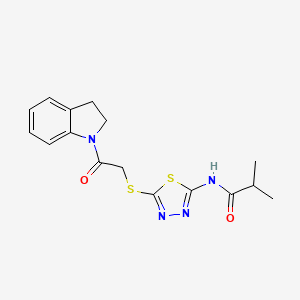![molecular formula C13H24Cl3N3 B2769504 [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride CAS No. 2377031-88-2](/img/structure/B2769504.png)
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMP is a synthetic compound that belongs to the class of phenylmethanamines and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Agrochemicals and Pharmaceuticals
Piperazine, a common structural motif in this compound, plays a crucial role in agrochemicals and pharmaceuticals. Its ability to positively modulate the pharmacokinetic properties of drug substances makes it valuable. Researchers have incorporated piperazine into biologically active compounds for various disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is explored in potential treatments for Parkinson’s and Alzheimer’s disease .
Antibacterial Activity
The compound’s novel structure, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been synthesized and characterized. It exhibits promising antibacterial activity . Further research into its mechanism of action and potential clinical applications is warranted.
Inhibitors of Cyclin-Dependent Kinases (CDKs)
Derivatives of 1,2,4-triazole with a piperazine moiety have been explored as inhibitors of cyclin-dependent kinases (CDKs). These compounds show good potency against CDKs and have potential therapeutic implications . Investigating their selectivity and efficacy in treating specific diseases remains an active area of study.
Psychoactive Substances
Interestingly, piperazine derivatives are also used illicitly as psychoactive substances for recreational purposes . Understanding their effects on the central nervous system and their potential risks is essential.
Anti-Inflammatory and Anti-Nociceptive Effects
While not directly related to this specific compound, other piperazine derivatives have demonstrated anti-inflammatory and anti-nociceptive effects . Exploring whether our compound shares similar properties could be valuable.
Enzyme Inhibition and Molecular Modeling
Consider investigating the compound’s interaction with enzymes. Docking simulations can reveal how it interacts with specific targets, potentially leading to novel enzyme inhibitors . This approach could guide drug discovery efforts.
Eigenschaften
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.3ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13;;;/h2-5H,6-11,14H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCKGMCHYXEQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride | |
CAS RN |
2377031-88-2 |
Source


|
| Record name | {4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine trihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)
![(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769430.png)
![methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2769431.png)
![(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2769433.png)
![[(1-Adamantylacetyl)amino]acetic acid](/img/structure/B2769434.png)


![5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2769438.png)
![1-O-Tert-butyl 3-O-ethyl (3R,4S)-4-[(5-aminopyridin-2-yl)amino]piperidine-1,3-dicarboxylate](/img/structure/B2769441.png)

![(Z)-3-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2769443.png)
